molecular formula C12H14O2 B11905397 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 32333-28-1

1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B11905397
CAS No.: 32333-28-1
M. Wt: 190.24 g/mol
InChI Key: ANPAUKPGHLCPSB-UHFFFAOYSA-N
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Description

1-(2-Methylchroman-6-yl)ethanone is a chemical compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of a methyl group at the second position of the chroman ring and an ethanone group at the sixth position. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylchroman-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. For instance, 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone can be synthesized by reacting 2-hydroxyacetophenone with cyclohexanone in the presence of a catalytic amount of pyrrolidine under microwave irradiation .

Industrial Production Methods: Industrial production of 1-(2-Methylchroman-6-yl)ethanone typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is favored due to its efficiency and higher yields. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylchroman-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylchroman-6-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylchroman-6-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Methylchroman-6-yl)ethanone can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the methyl group at the second position but exhibits similar biological activities.

    Chroman-2-one: Has a different substitution pattern but shares the chromanone core structure.

    Chroman-6-yl ethanone: Similar structure but without the methyl group at the second position.

Uniqueness: 1-(2-Methylchroman-6-yl)ethanone is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chromanone derivatives and contributes to its specific applications in medicinal chemistry .

Properties

CAS No.

32333-28-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-chromen-6-yl)ethanone

InChI

InChI=1S/C12H14O2/c1-8-3-4-11-7-10(9(2)13)5-6-12(11)14-8/h5-8H,3-4H2,1-2H3

InChI Key

ANPAUKPGHLCPSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C=CC(=C2)C(=O)C

Origin of Product

United States

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